molecular formula C19H19N3O2S B2747200 N-benzyl-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 443353-11-5

N-benzyl-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B2747200
CAS No.: 443353-11-5
M. Wt: 353.44
InChI Key: XOKUQEHSRSMYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to N-benzyl-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. Molecular docking studies of these compounds into ATP binding sites of EGFR-TK and B-RAF kinase suggest their potential mechanism of action through inhibition of these kinases, highlighting their relevance in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Compounds with the core structure of this compound have been synthesized and found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some of these compounds also demonstrate antimicrobial action, underscoring their potential in the development of new therapeutic agents with multiple biological activities (Zablotskaya et al., 2013).

Anticonvulsant and Antimicrobial Activities

Further research into 3-substituted-2-thioxoquinazolin-4(3H)-ones, which share a similar chemical framework, revealed that some derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives have shown potent anticonvulsant activity, offering promising leads for the development of new treatments for epilepsy and bacterial infections (Rajasekaran et al., 2013).

Corrosion Inhibition

The research on benzofused heterocyclic compounds, including 2-phenylquinazolin-4(3H)-one (PQO), indicates their effectiveness in controlling mild steel corrosion in acidic solutions. This application highlights the potential of such compounds in industrial applications, particularly in extending the life of metal components by preventing corrosion (Hemapriya et al., 2016).

Properties

IUPAC Name

N-benzyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-17(20-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)21-19(22)25/h1-5,7-10H,6,11-13H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKUQEHSRSMYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.